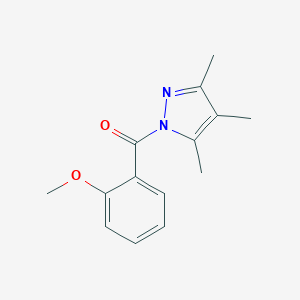

![molecular formula C16H18N2O2S B249994 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

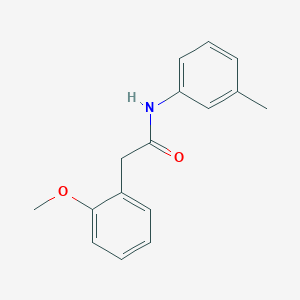

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and inflammation. BCTC has been widely used as a tool compound to study the physiological and pathological roles of TRPV1 in vitro and in vivo.

Mécanisme D'action

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide binds to the intracellular side of the TRPV1 channel and blocks its activation by various stimuli, such as heat, capsaicin, and acid. This leads to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways, such as the release of neurotransmitters and pro-inflammatory mediators.

Biochemical and Physiological Effects:

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activation of TRPV1 in various tissues and organs, leading to a decrease in pain perception, inflammation, and other physiological responses mediated by TRPV1. For example, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the nociceptive responses to heat, capsaicin, and acid in animal models of pain. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the contraction of smooth muscle cells in the gastrointestinal tract and bladder, suggesting a potential therapeutic effect in gastrointestinal and bladder disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages as a pharmacological tool for studying TRPV1. It is a potent and selective antagonist of TRPV1, with minimal off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide is also relatively stable and can be administered orally or intravenously. However, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has some limitations as a tool compound. It has a relatively short half-life and can be rapidly metabolized in vivo. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide can also have some non-specific effects at high concentrations, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide and TRPV1. One direction is to investigate the potential therapeutic effects of TRPV1 antagonists, including N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, in various diseases, such as chronic pain, inflammatory bowel disease, and overactive bladder syndrome. Another direction is to explore the physiological and pathological roles of TRPV1 in other tissues and organs, such as the respiratory system, skin, and immune system. Finally, the development of more potent and selective TRPV1 antagonists, with longer half-lives and fewer off-target effects, may improve the clinical utility of TRPV1 antagonists as therapeutic agents.

Méthodes De Synthèse

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide was first reported by Gunthorpe et al. in 2007. The method involves the reaction of 4-aminobenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide, which is then reacted with 2-thiophenecarboxylic acid to yield N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively used as a pharmacological tool to investigate the physiological and pathological roles of TRPV1 in various tissues and organs. For example, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been used to study the involvement of TRPV1 in pain perception, thermoregulation, gastrointestinal function, cardiovascular function, and bladder function. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been used to investigate the potential therapeutic effects of TRPV1 antagonists in various diseases, such as chronic pain, inflammatory bowel disease, and overactive bladder syndrome.

Propriétés

Formule moléculaire |

C16H18N2O2S |

|---|---|

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

N-[4-(butan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C16H18N2O2S/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |

Clé InChI |

MCIDBLBIWBVSIH-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

SMILES canonique |

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)

![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)

![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)

![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)

![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)